molecular formula C13H8Br2O B12520522 2,7-Dibromo-9H-fluoren-9-OL CAS No. 748187-31-7

2,7-Dibromo-9H-fluoren-9-OL

Cat. No.: B12520522
CAS No.: 748187-31-7
M. Wt: 340.01 g/mol
InChI Key: BXARCPQQUNJPJL-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-fluoren-9-OL is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a hydroxyl group at the 9 position of the fluorene structure. It is commonly used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9H-fluoren-9-OL typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9H-fluoren-9-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenones .

Scientific Research Applications

2,7-Dibromo-9H-fluoren-9-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-fluoren-9-OL involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The compound can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing its behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-9H-fluoren-9-OL is unique due to the presence of both bromine atoms and a hydroxyl group, which provide a combination of reactivity and functional versatility. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

748187-31-7

Molecular Formula

C13H8Br2O

Molecular Weight

340.01 g/mol

IUPAC Name

2,7-dibromo-9H-fluoren-9-ol

InChI

InChI=1S/C13H8Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H

InChI Key

BXARCPQQUNJPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)O

Origin of Product

United States

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